molecular formula C23H23N3O3S B2886269 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone CAS No. 893993-25-4

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone

Cat. No. B2886269
M. Wt: 421.52
InChI Key: WGUVMPBBVOUEMP-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone” is a complex organic molecule that contains several functional groups, including a quinoline, a pyridazine, and a sulfanyl group. These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different functional group. The exact synthesis route would depend on the starting materials available and the desired yield and purity of the final product. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a 3,4-dihydro-2H-quinolin-1-yl group, a 6-(3,4-dimethoxyphenyl)pyridazin-3-yl group, and a sulfanylethanone group. These groups are likely to confer specific chemical and physical properties to the molecule, such as its reactivity, polarity, and solubility.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfanyl group might be susceptible to oxidation, while the quinoline and pyridazine rings might undergo electrophilic substitution reactions. Again, without specific experimental data, it’s difficult to predict the exact reactions that this compound might undergo.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by its polarity, its melting and boiling points would depend on its molecular weight and intermolecular forces, and its reactivity would be determined by its functional groups.


Scientific Research Applications

Synthesis and Metabolite Studies

Compounds with structures related to "1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone" have been synthesized and studied for their metabolites, showcasing the potential for the development of novel compounds through efficient synthetic routes. Mizuno et al. (2006) achieved the synthesis of metabolites of a related compound, highlighting the use of protective groups for Friedel–Crafts reactions and novel compound formations through the Krohnke reaction (Mizuno et al., 2006).

Antitumor Activity

El‐Helw and Hashem (2020) synthesized quinoline derivatives bearing a 2(3H)-furanone scaffold, leading to the construction of various heterocyclic compounds. These compounds were evaluated for in vitro antitumor activity, revealing some with satisfactory activities, which indicates the potential for developing anticancer agents from similar quinoline-based structures (El‐Helw & Hashem, 2020).

Antimicrobial and Antioxidant Properties

Studies have also explored the antimicrobial and antioxidant properties of sulphur-substituted pyrroloquinolines. Es et al. (2005) demonstrated that certain complexes of these compounds exhibit enhanced antimicrobial activity against Gram-positive pathogens, suggesting their utility in antimicrobial therapies (Es, Staskun, & Vuuren, 2005).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following standard laboratory safety procedures.


Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied further to better understand its chemical behavior, or it could be tested for potential uses in various fields, such as medicinal chemistry, materials science, or chemical engineering.


Please note that this analysis is quite general and speculative, due to the lack of specific information on the compound. For a more detailed and accurate analysis, more information or experimental data would be needed.


properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-28-20-11-9-17(14-21(20)29-2)18-10-12-22(25-24-18)30-15-23(27)26-13-5-7-16-6-3-4-8-19(16)26/h3-4,6,8-12,14H,5,7,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUVMPBBVOUEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone

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